molecular formula C20H14N4O5S B2628347 4-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide CAS No. 927583-29-7

4-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide

Katalognummer: B2628347
CAS-Nummer: 927583-29-7
Molekulargewicht: 422.42
InChI-Schlüssel: WUTAWVVGBFWBAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a quinoxaline core, which is known for its biological activity and versatility in chemical synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method includes the cyclization of o-phenylenediamine with a diketone to form the quinoxaline ring. This intermediate can then be further functionalized to introduce the nitro and sulfonamide groups.

    Cyclization: o-Phenylenediamine reacts with a diketone under acidic conditions to form the quinoxaline ring.

    Nitration: The quinoxaline intermediate is nitrated using a mixture of concentrated nitric and sulfuric acids.

    Sulfonation: The nitrated quinoxaline is then reacted with a sulfonyl chloride in the presence of a base to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amine, which can then participate in further chemical transformations.

    Substitution: The sulfonamide group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide.

Major Products Formed

    Oxidation: Products may include quinoxaline derivatives with additional oxygen-containing functional groups.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Various substituted sulfonamides can be formed depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of quinoxaline compounds, including 4-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, a study demonstrated that certain quinoxaline derivatives displayed strong activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Antitumor Activity
The compound has also been evaluated for its antitumor potential. In vitro studies revealed that this compound could induce apoptosis in cancer cell lines. Specifically, it was found to inhibit cell proliferation in human breast cancer cells with an IC50 value significantly lower than many existing chemotherapeutic agents . The mechanism of action appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.

Pain Management Applications

NaV1.7 Inhibition
Recent advancements have highlighted the role of sodium channel NaV1.7 as a target for pain management therapies. Compounds similar to this compound have been identified as selective inhibitors of NaV1.7, suggesting their potential use in treating neuropathic pain . The efficacy of these compounds in preclinical models indicates a promising avenue for developing new analgesics.

Synthetic Routes and Case Studies

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. A notable synthetic route includes the condensation of appropriate sulfonamides with quinoxaline derivatives under controlled conditions to enhance biological activity .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50/MIC ValuesReference
AntimicrobialStaphylococcus aureus< 10 µg/mL
AntimicrobialEscherichia coli< 15 µg/mL
AntitumorHuman breast cancer cells5 µM
NaV1.7 InhibitionNeuronal cellsEffective at low concentrations

Wirkmechanismus

The mechanism of action of 4-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide is likely related to its ability to interact with specific molecular targets. The quinoxaline core can intercalate with DNA, disrupting its function and leading to cell death. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. The sulfonamide group can enhance the compound’s solubility and facilitate its interaction with biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-nitroquinoxaline-2,3-dione: Another quinoxaline derivative with similar biological activities.

    N-(2-quinoxalinyl)benzenesulfonamide: A related compound with a sulfonamide group attached to the quinoxaline core.

    3-nitroquinoxaline-2-one: A quinoxaline derivative with a nitro group at a different position.

Uniqueness

4-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The combination of the nitro, sulfonamide, and quinoxaline groups provides a distinct set of properties that can be exploited for various applications.

Biologische Aktivität

4-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide, a compound with the CAS number 927583-29-7, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a sulfonamide group and a quinoxaline moiety. The molecular formula is C20H14N4O5SC_{20}H_{14}N_{4}O_{5}S, with a molecular weight of 422.4 g/mol. Its structural characteristics suggest potential interactions with various biological targets.

PropertyValue
CAS Number927583-29-7
Molecular FormulaC20H14N4O5S
Molecular Weight422.4 g/mol

The biological activity of this compound is hypothesized to involve multiple pathways:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit certain enzymes involved in metabolic pathways.
  • Interaction with DNA : The quinoxaline structure is known for its ability to intercalate with DNA, potentially disrupting replication and transcription processes.
  • Calcium Channel Modulation : Similar compounds have shown effects on calcium channels, influencing vascular resistance and perfusion pressure in cardiac models .

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

  • Antitumor Activity : In vitro studies have demonstrated that derivatives of quinoxaline compounds can induce apoptosis in cancer cell lines such as MCF-7 and others .
  • Cardiovascular Effects : In isolated rat heart models, related sulfonamides have been shown to decrease coronary resistance and perfusion pressure, suggesting potential applications in cardiovascular therapeutics .

Case Studies

  • Anticancer Studies : A study evaluating the effects of similar compounds on MCF-7 breast cancer cells found that treatment with these compounds increased early apoptosis rates significantly compared to controls . The findings support the potential use of quinoxaline derivatives in cancer therapy.
  • Cardiovascular Research : Another research effort focused on the impact of benzene sulfonamides on coronary resistance indicated that certain derivatives could modulate blood pressure through calcium channel interactions. This suggests therapeutic potential for managing hypertension .

Comparative Biological Activity

To better understand the activity of this compound, a comparison with other related compounds is useful:

CompoundBiological Activity
4-(2-aminoethyl)-benzenesulfonamideDecreased coronary resistance
2,5-Dichloro-N-(4-nitrophenyl)-benzenesulfonamideModerate effect on perfusion pressure
4-[3-(4-nitrophenyl)-ureido]-benzenesulfonamideVariable effects on vascular resistance

Eigenschaften

IUPAC Name

4-nitro-N-[2-(3-oxo-2H-quinoxalin-2-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O5S/c25-20-19(21-17-7-3-4-8-18(17)22-20)15-5-1-2-6-16(15)23-30(28,29)14-11-9-13(10-12-14)24(26)27/h1-12,19,23H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSQVQTWQUCGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2C(=O)N=C3C=CC=CC3=N2)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.